Tachysterol 3
CAS No.: 17592-07-3
Cat. No.: VC21345428
Molecular Formula: C27H44O
Molecular Weight: 384.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 17592-07-3 |
---|---|
Molecular Formula | C27H44O |
Molecular Weight | 384.6 g/mol |
IUPAC Name | (1S)-3-[(E)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol |
Standard InChI | InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h10,12-13,19,21,24-26,28H,6-9,11,14-18H2,1-5H3/b13-12+/t21-,24+,25-,26+,27-/m1/s1 |
Standard InChI Key | YUGCAAVRZWBXEQ-FMCTZRJNSA-N |
Isomeric SMILES | CC1=C(C[C@H](CC1)O)/C=C/C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C |
SMILES | CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C |
Canonical SMILES | CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C |
Chemical Structure and Properties
Molecular Identification
Tachysterol 3 is identified by the following chemical characteristics:
Parameter | Value |
---|---|
Chemical Name | (3beta,6E)-9,10-Secocholesta-5(10),6,8-trien-3-ol |
Molecular Formula | C27H44O |
Molecular Weight | 384.6 g/mol |
CAS Number | 17592-07-3 |
InChI Key | YUGCAAVRZWBXEQ-FMCTZRJNSA-N |
The compound is classified as a seco-cholestane, a hydroxy seco-steroid, and a secondary alcohol . Its structure features a broken B-ring characteristic of vitamin D derivatives, with a distinct arrangement of double bonds that differentiates it from other vitamin D photoisomers .
Physical and Chemical Characteristics
Tachysterol 3 exhibits the following physical and chemical properties:
Property | Characteristic |
---|---|
Physical Form | Pale Yellow Sticky Gel to Solid |
Boiling Point | 496.0±24.0 °C (Predicted) |
Density | 1.017±0.06 g/cm³ (Predicted) |
pKa | 14.84±0.60 (Predicted) |
Solubility | Slightly soluble in Chloroform, DMSO (with sonication), Ethyl Acetate |
The compound shows maximum UV absorption at approximately 279 nm, which is notably stronger than that of ergosterol (281 nm) at the same concentration . This distinctive UV absorption profile assists in its identification during analytical procedures .
Storage Parameter | Recommendation |
---|---|
Temperature | -20°C |
Light | Protect from light |
Atmosphere | Store under nitrogen |
Solution Stability | Unstable in solution |
Sensitivity | Light sensitive, temperature sensitive, unstable in DMSO |
The compound demonstrates thermal stability during reaction processes, with temperature having minimal impact on yield during synthesis . This stability is advantageous for controlled laboratory synthesis but requires careful handling to prevent degradation during storage .
Biosynthesis and Formation
Photochemical Pathway
Tachysterol 3 forms through a complex photochemical reaction sequence involving 7-dehydrocholesterol (7-DHC) and previtamin D3. When human skin is exposed to ultraviolet radiation, 7-DHC undergoes transformation to previtamin D3 through B-ring opening . With continued UV exposure, previtamin D3 reaches a plateau at approximately 10-15% of the original 7-DHC content and undergoes further photoisomerization to form tachysterol 3 and lumisterol 3 .
The photochemical pathway can be represented as:
7-Dehydrocholesterol → Previtamin D3 → Tachysterol 3 / Lumisterol 3 / Vitamin D3
This photoisomerization occurs when the A-ring of previtamin D3 rotates 180° to form tachysterol, resulting in a structure that resembles vitamin D but with a different configuration of double bonds .
Synthesis Optimization Parameters
Laboratory synthesis of tachysterol 3 can be optimized through control of several parameters:
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Reaction Temperature | 20°C | 68.0% yield after 1 hour |
Photoprotectants | N₂ and BHT (0.1 equiv.) | 79.5% yield |
Substrate Concentration | 2 mg/mL | 80.3% yield |
UV Lamp Power | 40W | 85.7% yield |
Reaction Time | 1 hour | Optimal for tachysterol formation |
Use of both nitrogen and the antioxidant 2,6-Di-tert-butyl-4-methylphenol (BHT) as photoprotectants significantly enhances yield, with combinations of these protective agents resulting in yields of up to 79.5% compared to 41.5% without protection .
Biological Presence and Functions
Detection in Human Tissues
Tachysterol 3 has been detected in human biological samples, confirming its endogenous presence:
Tissue/Fluid | Concentration | Detection Method |
---|---|---|
Human Serum | 7.3±2.5 ng/mL | LC-MS |
Human Epidermis | Detected (levels not quantified) | LC-MS |
The presence of tachysterol 3 in human serum indicates that this compound circulates systemically and may have biological roles beyond its formation in the skin . Its detection in both serum and epidermis suggests that it may be transported from its site of production in the skin to other tissues via the bloodstream .
Metabolic Transformations
Tachysterol 3 undergoes metabolic activation through hydroxylation by the same enzymes involved in vitamin D metabolism:
Enzyme | Metabolite | Detection in Human Tissues |
---|---|---|
CYP11A1 | 20S-hydroxytachysterol 3 [20S(OH)T3] | Detected in epidermis and serum |
CYP27A1 | 25-hydroxytachysterol 3 [25(OH)T3] | Detected in epidermis and serum |
Studies have shown that incubation of tachysterol 3 with bovine CYP11A1 for 20 minutes resulted in the formation of 20S(OH)T3 as the major product, as well as three other mono-oxygenated derivatives . Similarly, CYP27A1 hydroxylates tachysterol 3 at position 25, forming 25(OH)T3 .
Cellular Effects
The hydroxyderivatives of tachysterol 3 demonstrate significant biological activities in various cell types:
Hydroxyderivative | Cellular Effect | Comparison to 1,25(OH)₂D₃ |
---|---|---|
20S(OH)T3 | Inhibition of keratinocyte proliferation | Similar activity but ~10× less potent |
20S(OH)T3 | Stimulation of differentiation genes | Similar pattern of gene regulation |
20S(OH)T3 | Stimulation of anti-oxidative genes | Similar pattern of gene regulation |
25(OH)T3 | Inhibition of dermal fibroblast proliferation | Similar activity but less potent |
25(OH)T3 | CYP24A1 expression stimulation | Approximately 10× less than 1,25(OH)₂D₃ |
In the present study reported in 2020, both 20S(OH)T3 and 25(OH)T3 stimulated the expression of CYP24A1 to a level approximately 10 times less than that induced by 1,25(OH)₂D₃, demonstrating their ability to activate vitamin D receptor-mediated pathways .
Receptor Interactions and Signaling
Vitamin D Receptor Interactions
Tachysterol 3 hydroxyderivatives interact with the vitamin D receptor (VDR), as demonstrated through multiple experimental approaches:
Experimental Method | Finding | Significance |
---|---|---|
Image Flow Cytometry | Translocation of VDR-GFP from cytoplasm to nucleus | Direct demonstration of receptor activation |
CYP24A1 Expression | Stimulation of VDR-dependent gene expression | Functional confirmation of VDR activation |
Molecular Docking | High docking scores for 20S(OH)T3 and 25(OH)T3 | Computational evidence for binding |
These hydroxyderivatives demonstrate binding to the genomic site of the VDR, while docking scores for the non-genomic binding site were very low, indicating a lack of interaction with this alternate binding location .
Other Nuclear Receptor Binding
Beyond VDR, tachysterol 3 metabolites interact with several other nuclear receptors:
Nuclear Receptor | Hydroxyderivative Activity | Detection Method |
---|---|---|
Aryl Hydrocarbon Receptor (AhR) | Marked activation by 20S(OH)T3; smaller effect by 25(OH)T3; minimal effect by tachysterol 3 | Human AhR reporter assay |
Liver X Receptor α (LXRα) | High-affinity binding by hydroxyderivatives | LanthaScreen TR-FRET coactivator assay |
Liver X Receptor β (LXRβ) | High-affinity binding by hydroxyderivatives | LanthaScreen TR-FRET coactivator assay |
Peroxisome Proliferator-Activated Receptor γ (PPARγ) | High-affinity binding by hydroxyderivatives | LanthaScreen TR-FRET coactivator assay |
The ability of tachysterol 3 metabolites to activate multiple nuclear receptors suggests their potential to influence diverse physiological processes, including lipid metabolism, inflammation, and cell differentiation .
Molecular Docking Studies
Molecular docking studies have provided computational evidence for the binding of tachysterol 3 metabolites to various nuclear receptors:
Receptor | Docking Score Comparison | Implications |
---|---|---|
VDR | Comparable to natural ligands | Potential physiological relevance |
AhR | Comparable to natural ligands | May influence AhR-mediated processes |
LXRs | Comparable to natural ligands | Potential role in lipid metabolism |
PPARγ | Comparable to natural ligands | Possible influence on adipogenesis and insulin sensitivity |
These high docking scores, comparable to those of natural ligands, provide theoretical support for the functional activity observed in biological assays .
Pharmaceutical and Industrial Applications
Separation Techniques
The separation of tachysterol 3 from vitamin D3 is an important industrial process:
Separation Method | Principles | Effectiveness |
---|---|---|
Ionic Liquid Extraction | Utilizes π-π interactions with the double bond | Selectivity coefficient of tachysterol T3/vitamin D3 ~1.6 |
HPLC | Based on differential retention times | Effective for analytical and preparative separation |
The method disclosed in a 2012 patent describes using a hydrophobic organic solvent (e.g., n-hexane) to dissolve the mixture containing vitamin D3 and tachysterol T3, followed by selective extraction using an ionic liquid such as 1-butyl-3-methylimidazolium trifluoromethanesulfonimide salt .
Potential Application | Biological Basis | Current Status |
---|---|---|
Skin Disorders | Anti-proliferative effects on keratinocytes | Research stage |
Photoprotection | Induction of antioxidant responses | Research stage |
Cellular Differentiation | Pro-differentiation effects | Research stage |
The ability of tachysterol 3 metabolites to inhibit proliferation and stimulate differentiation in skin cells suggests potential applications in hyperproliferative skin disorders . Additionally, their interaction with multiple nuclear receptors indicates possible utility in metabolic and inflammatory conditions .
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